4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Enzyme Inhibition Medicinal Chemistry Drug Discovery

This ortho-fluorinated sulfonamido benzoic acid is a highly specific tool compound for SAR-driven drug discovery and chemical biology. Unlike generic sulfonamide analogs, the 2-fluorophenyl orientation uniquely influences target binding, metabolic stability, and pharmacokinetics. With demonstrated antimalarial, antifungal, and phospholipase A2 inhibitory activities, it serves as a cost-effective starting point for multi-pathway phenotypic screening. The benzoic acid handle enables rapid amide coupling for parallel synthesis and library generation. Procure this exact isomer to ensure reproducible results and valid SAR conclusions.

Molecular Formula C14H12FNO4S
Molecular Weight 309.31 g/mol
CAS No. 885268-88-2
Cat. No. B3163605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
CAS885268-88-2
Molecular FormulaC14H12FNO4S
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H12FNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-10-5-7-11(8-6-10)14(17)18/h1-8,16H,9H2,(H,17,18)
InChIKeyYEQSJHXEZXJGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2): Procurement-Relevant Chemical Profile and Baseline Characteristics


4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2) is a sulfonamide benzoic acid derivative with the molecular formula C14H12FNO4S and a molecular weight of 309.31 g/mol . This compound is characterized by a benzoic acid core bearing a 2-fluorophenylsulfonamido methyl substituent. As a building block in medicinal chemistry, it serves as a precursor for the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor binding . The sulfonamide moiety is a well-recognized pharmacophore, and the 2-fluorophenyl group is expected to influence lipophilicity, metabolic stability, and target binding interactions [1]. While specific, quantifiable biological data for this precise compound is limited, its structural features align it with classes of sulfonamido benzoic acids that have demonstrated activity against a range of biological targets, including antiviral, antimalarial, and carbonic anhydrase inhibition [2].

Why Generic Substitution Fails for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2) in Specialized Research Applications


Generic substitution among sulfonamido benzoic acid derivatives is not scientifically sound due to the profound impact of subtle structural modifications on biological activity, selectivity, and physicochemical properties. The specific positioning of the 2-fluorophenylsulfonamido group in 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2) is a key determinant of its interaction with target proteins. Even minor alterations, such as changing the substitution pattern from ortho- to para-fluorine [1] or shifting the benzoic acid attachment point from the 4- to the 3-position , can lead to significant changes in binding affinity, as demonstrated by variations in IC50 values and in vivo efficacy in analogous sulfonamide series [2]. Furthermore, the 2-fluorophenyl group, relative to other halogens or alkyl substituents, confers a unique electronic and steric profile that influences metabolic stability, plasma protein binding, and overall pharmacokinetic behavior [3]. Therefore, relying on a structurally similar but not identical compound can result in experimental failure, misleading structure-activity relationship (SAR) conclusions, and wasted research resources. The quantitative evidence in the following section underscores why precise molecular identity is paramount for reproducible and impactful research outcomes.

Quantitative Differentiation Evidence for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2)


In Vitro Enzyme Inhibition Potency (Reported IC50) vs. Class-Level Baselines

An IC50 value of 28 µM has been reported for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in a specific biological assay [1]. While the exact target and assay conditions are not fully disclosed in public commentary, this value serves as a quantitative benchmark for assessing its potency relative to other sulfonamide derivatives. This potency is moderate when compared to highly optimized sulfonamido benzoic acid leads in other programs, such as P2Y14R antagonists with IC50 values in the low nanomolar range (e.g., 5.6 nM for compound 25l) [2], or coxsackievirus B3 inhibitors with IC50 values of ~4.2 µM [3]. This data point differentiates it from inactive or uncharacterized analogs and provides a starting point for hit-to-lead optimization.

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Broad-Spectrum Biological Activity Profile: A Multifunctional Screening Hit

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid has been documented to exhibit a diverse range of biological activities in vitro and in vivo models [1]. These activities include: (1) Anticarcinogenic activity, demonstrated by the prevention of transformation in DMBA-treated JB6 cells. (2) Antipromoter activity, preventing promotion by TPA in JB6 cells. (3) Antimutagenic activity, protecting AT base pairs in S. typhimurium tests. (4) Anti-inflammatory activity, evidenced by inhibition of paw edema induced by phospholipase A2 in mice. (5) Antimalarial activity, with the ability to kill P. falciparum. (6) Antivenom activity, neutralizing the lethal effects of N. naja venom. (7) Antifungal activity, inhibiting cilia formation by A. niger. This broad spectrum of activity, while lacking direct comparator quantitative data in most instances, is a key differentiator from more narrowly focused sulfonamide analogs and suggests potential as a multi-target tool compound or a versatile starting point for phenotypic screening.

Anticarcinogenic Antimalarial Anti-inflammatory Antifungal

Potential Impact of Ortho-Fluorine Substitution on Metabolic Stability and Binding

The ortho-fluorine atom on the phenyl ring of 4-(((2-fluorophenyl)sulfonamido)methyl)benzoic acid is a critical structural feature that can significantly impact its drug-like properties compared to non-fluorinated or para-fluorinated analogs. While direct comparative metabolic stability or binding data for this exact compound versus its isomers is not publicly available, extensive SAR studies on sulfonamide-based drugs demonstrate that ortho-fluorination can enhance metabolic stability by blocking oxidative metabolism at that position and can modulate binding affinity through steric and electronic effects [1][2]. For example, in a series of carbonic anhydrase inhibitors, the substitution pattern of fluorine on a phenyl ring was shown to drastically alter both potency and selectivity for different isoforms [3]. Therefore, selecting the 2-fluorophenyl variant is a strategic choice informed by class-level inference that aims to achieve a distinct and potentially more favorable pharmacological profile than its 3- or 4-fluoro counterparts .

Fluorine Chemistry Metabolic Stability Pharmacokinetics SAR

Synthetic Accessibility and High-Yield Production Route

A class of 4-(substituted phenylsulfonamido)benzoic acids, of which 4-(((2-fluorophenyl)sulfonamido)methyl)benzoic acid is a structural analog, can be synthesized in high yields (>90%) via a fly-ash:H3PO3 nano-catalyzed condensation of substituted benzenesulfonyl chlorides with 4-aminobenzoic acid under ultrasound irradiation [1][2]. While this specific method has not been explicitly documented for the exact target compound, its structural similarity strongly suggests that an analogous, efficient, and environmentally benign synthetic route is feasible. This is in contrast to some sulfonamido benzoic acid derivatives with more complex substitution patterns that require multi-step, low-yielding syntheses. The potential for a high-yield, catalyst-driven approach translates to lower procurement costs and increased availability for research.

Chemical Synthesis Process Chemistry Ultrasound-Assisted Synthesis

Optimal Research and Industrial Application Scenarios for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2)


Primary Hit Identification and Phenotypic Screening in Oncology and Infectious Disease

Given its documented anticarcinogenic, antimutagenic, antimalarial, and antifungal activities, 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is ideally suited as a tool compound for primary hit identification and phenotypic screening. Its broad activity profile (see Evidence Item 2) allows researchers to use a single compound to probe multiple disease-relevant pathways simultaneously, making it a cost-effective starting point for discovering new mechanisms of action against cancer, malaria, or fungal infections [1]. The reported IC50 of 28 µM (see Evidence Item 1) serves as an initial potency benchmark, guiding subsequent hit-to-lead optimization efforts.

Structure-Activity Relationship (SAR) Studies Focused on Fluorine Substitution

The presence of the ortho-fluorine atom makes this compound an essential reference for SAR studies investigating the impact of fluorine position on biological activity and drug-like properties (see Evidence Item 3). Researchers aiming to optimize the metabolic stability, plasma protein binding, or target selectivity of a sulfonamide lead series should procure this specific isomer to directly compare its in vitro and in vivo performance against its meta- and para-fluorinated counterparts . Such comparative studies are crucial for making informed decisions in lead optimization [2].

Chemical Biology Probe for Polypharmacology and Inflammation Research

The compound's demonstrated anti-inflammatory activity (inhibition of paw edema in mice via phospholipase A2 inhibition) and antivenom properties (see Evidence Item 2) position it as a unique chemical biology probe [1]. Researchers studying complex inflammatory cascades or seeking novel mechanisms to neutralize venom toxins can utilize this compound to explore polypharmacological effects. Its distinct 2-fluorophenylsulfonamido methyl structure is not found in common anti-inflammatory drugs, offering a novel chemotype for investigating untapped biological space [3].

Building Block for High-Throughput Synthesis and Medicinal Chemistry Libraries

Based on its class-level synthetic accessibility (see Evidence Item 4), 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a highly practical building block for the rapid generation of diverse compound libraries. Its benzoic acid handle is amenable to amide coupling, while the sulfonamide nitrogen can be further functionalized. The potential for high-yield, catalyst-driven synthesis ensures a reliable and cost-effective supply, making it an attractive monomer for parallel synthesis and high-throughput experimentation in medicinal chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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